Product packaging for (5-phenylpyrrolidin-2-yl)methanol(Cat. No.:CAS No. 1248551-35-0)

(5-phenylpyrrolidin-2-yl)methanol

Cat. No.: B3390814
CAS No.: 1248551-35-0
M. Wt: 177.24 g/mol
InChI Key: QJOZAASSNRABQY-UHFFFAOYSA-N
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Description

Contextualization within Pyrrolidine (B122466) Alkaloid and Chiral Amino Alcohol Chemistry

(5-phenylpyrrolidin-2-yl)methanol belongs to the class of chiral β-amino alcohols, which are crucial in the development of new reactions and chiral ligands. nih.gov The pyrrolidine ring is a common structural motif found in numerous natural products, including a class of compounds known as pyrrolizidine (B1209537) alkaloids, which are known for their diverse biological activities. nih.gov The presence of both a stereogenic center and a reactive hydroxyl group makes this compound and its derivatives valuable intermediates in the synthesis of pharmacologically active compounds.

The pyrrolidine ring is a five-membered, nonaromatic nitrogen heterocycle and is a frequent component in drugs approved by the U.S. Food and Drug Administration. researchgate.net The synthesis of pyrrolidine-containing drugs often starts from precursors like proline and its derivatives. nih.gov

Retrosynthetic Analysis Considerations for the this compound Scaffold

Retrosynthetic analysis of this compound reveals several potential synthetic routes. A common strategy involves the modification of proline, a readily available chiral starting material. google.com One approach starts with the appropriate enantiomer of proline, which is then converted to a Weinreb amide. This intermediate can then react with a Grignard reagent, such as phenylmagnesium bromide, to introduce the phenyl group, followed by a reduction step to yield the desired alcohol. google.com

Another synthetic pathway can begin with the reduction of (R)-5-phenylpyrrolidin-2-one using a reducing agent like lithium aluminum hydride to produce (R)-2-phenylpyrrolidine, which could then be further functionalized. chemicalbook.com The synthesis can also be designed to proceed through a Heck reaction of arenediazonium salts, which has been described as a key step in a straightforward synthetic sequence for related chiral ligands. researchgate.net

Significance of Stereochemistry in the Synthesis and Application of this compound

The stereochemistry of this compound is of paramount importance as it dictates the three-dimensional arrangement of the substituents on the pyrrolidine ring, which in turn influences its chemical reactivity and biological activity. The compound has two stereocenters, leading to the possibility of four stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R).

The relative orientation of the phenyl and hydroxymethyl groups (syn or anti) significantly affects the molecule's conformation and its interactions with other molecules. For instance, in the [(2S,5R)-1-methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol derivative, the phenyl and diphenylmethanol (B121723) substituents are in a syn relationship, and the pyrrolidine ring adopts an envelope conformation. researchgate.netnih.gov This specific stereochemistry is crucial for its application as a chiral ligand in asymmetric catalysis, such as the enantioselective addition of organozinc reagents to aldehydes. nih.govresearchgate.net

The synthesis of specific stereoisomers often requires stereoselective methods to achieve high enantiomeric and diastereomeric purity. nih.govd-nb.info For example, a process for preparing chiral pyrrolidine-2-yl-methanol derivatives has been developed to produce the desired product with high optical purity, often exceeding 95% enantiomeric excess (ee). google.com The choice of reagents and reaction conditions is critical in controlling the stereochemical outcome. For instance, the reduction of a chiral benzoyl pyrrolidine can lead to different erythro/threo mixtures of the chiral alcohol depending on the reducing agent used. google.com

Overview of Research Trajectories for Similar Chiral Building Blocks

Research involving chiral building blocks similar to this compound is extensive and focuses on their application in asymmetric synthesis and the development of novel catalysts. These building blocks, often derived from natural sources like amino acids, are instrumental in creating new chiral ligands for a variety of chemical transformations.

One major area of research is their use in asymmetric catalysis. Chiral β-amino alcohols, for example, are widely used as ligands for catalysts in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes and the Diels-Alder reaction. nih.govresearchgate.net The development of new catalysts often involves synthesizing derivatives of these building blocks to fine-tune their steric and electronic properties for improved catalytic activity and selectivity.

Another significant research direction is the synthesis of biologically active compounds. The pyrrolidine scaffold is a key component in many pharmaceuticals. researchgate.netnih.gov Therefore, the development of efficient and stereoselective synthetic routes to functionalized pyrrolidines, including those similar to this compound, is a continuous effort in medicinal chemistry.

Furthermore, research extends to the creation of novel materials and polymers. The inherent chirality of these building blocks can be transferred to the macroscopic properties of materials, leading to applications in areas such as chiral chromatography and nonlinear optics.

Interactive Data Table of Stereoisomers and Derivatives

Compound NameCAS NumberMolecular FormulaNotes
(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride111492-62-7C11H16ClNOA specific stereoisomer salt. sigmaaldrich.com
((R)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol245362-53-2C11H15NOA related chiral aziridine (B145994) methanol (B129727). achemblock.com
(R)-((2R,5R)-5-(4-Aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol1295539-30-8C18H22N2OA derivative with an aminobenzyl substituent.
[(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanolNot AvailableC24H25NOA derivative with a diphenylmethanol group. nih.govresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B3390814 (5-phenylpyrrolidin-2-yl)methanol CAS No. 1248551-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-phenylpyrrolidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-8-10-6-7-11(12-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOZAASSNRABQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901305549
Record name 5-Phenyl-2-pyrrolidinemethanol
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Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248551-35-0
Record name 5-Phenyl-2-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1248551-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Phenylpyrrolidin 2 Yl Methanol

Enantioselective Synthesis Strategies for the Pyrrolidine (B122466) Ring System

The creation of the pyrrolidine ring with precise stereochemical control is a cornerstone of modern organic synthesis. mdpi.comacs.orgnih.govnih.gov A variety of powerful techniques have been developed to achieve high enantioselectivity in the formation of the pyrrolidine scaffold. These methods include asymmetric hydrogenation, the use of chiral auxiliaries, and catalytic asymmetric cyclization reactions. mdpi.comacs.orgnih.govwikipedia.org

Asymmetric Hydrogenation Routes to Precursors

Asymmetric hydrogenation is a powerful tool for establishing stereocenters. wikipedia.org In the context of pyrrolidine synthesis, this method is often applied to prochiral precursors like substituted pyrroles. acs.org The hydrogenation of these aromatic systems can be highly diastereoselective, yielding functionalized pyrrolidines with multiple new stereocenters. acs.org For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity. acs.org This process is believed to occur in a stepwise manner, where the initial reduction of one double bond sets a stereocenter that directs the subsequent hydrogenation of the remaining unsaturation. acs.org

Catalyst SystemSubstrate TypeKey Features
Rhodium on Alumina (Rh/Al2O3)Pyrrole α-ketoestersEffective at 10 atm H2, excellent diastereoselectivity. acs.org
Palladium on Carbon (Pd/C)2,3- and 2-substituted indoles (N-Boc protected)Achieves enantioselective cis-hydrogenation. wikipedia.org

It is important to note that while the development of asymmetric hydrogenation catalysts for these systems is ongoing, achieving high enantioselectivity can be challenging and is an active area of research. acs.org

Chiral Auxiliary-Mediated Approaches to the Pyrrolidine Core

Chiral auxiliaries have proven to be invaluable in stereoselective synthesis. These chiral molecules are temporarily incorporated into a substrate to direct a chemical transformation, and are subsequently removed. In the synthesis of 2,5-disubstituted pyrrolidines, chiral auxiliaries derived from amino acids or other readily available chiral sources are frequently employed. nih.govresearchgate.net

One notable strategy involves the use of chiral sulfinamides. researchgate.netua.es For example, N-tert-butanesulfinylimines can act as effective electron-withdrawing groups in 1-azadienes, facilitating highly diastereoselective 1,3-dipolar cycloadditions with azomethine ylides to produce densely substituted pyrrolidines. ua.es The stereochemistry of the final product is effectively controlled by the chiral sulfinyl group. ua.es

Another approach utilizes chiral auxiliaries derived from phenylglycinol. nih.gov Condensation with an aldehyde forms a chiral imine, which then undergoes a diastereoselective addition of a Grignard reagent. The resulting intermediate can be cyclized and the auxiliary removed to yield the desired trans-2,5-disubstituted pyrrolidine. nih.gov

Organocatalytic and Metal-Catalyzed Asymmetric Cyclization Reactions

In recent years, organocatalysis and metal-catalyzed reactions have emerged as powerful and versatile methods for the enantioselective synthesis of pyrrolidines. mdpi.comacs.orgnih.govnih.gov These reactions often proceed through [3+2] cycloadditions, where a three-atom component reacts with a two-atom component to form the five-membered pyrrolidine ring. mdpi.comacs.orgnih.govthieme-connect.dethieme-connect.de

1,3-Dipolar Cycloadditions: A prominent strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. acs.orgnih.govnih.govacs.org These reactions can generate multiple stereocenters in a single step with high levels of regio- and stereocontrol. acs.orgnih.govnih.govacs.org Chiral metal complexes, often employing ligands such as those derived from proline, are frequently used to control the enantioselectivity of these cycloadditions. mdpi.comacs.orgnih.govnih.govacs.org For instance, the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and activated olefins provides a facile route to pyrrolidines. thieme-connect.dethieme-connect.de

Aza-Michael Additions: The intramolecular aza-Michael addition is another key cyclization strategy. acs.orgrsc.org Chiral Brønsted acids can catalyze the enantioselective intramolecular aza-Michael addition of enone carbamates to form 2-substituted pyrrolidines. rsc.org A "clip-cycle" approach has also been developed where a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. acs.org

Catalyst TypeReaction TypeKey Features
Chiral Metal Complexes (e.g., Ag, Cu)1,3-Dipolar CycloadditionHigh regio- and stereocontrol, can generate multiple stereocenters. acs.orgnih.govthieme-connect.dethieme-connect.denih.govacs.org
Chiral Brønsted Acids/Phosphoric AcidsIntramolecular aza-Michael AdditionHigh enantioselectivity for the formation of 2-substituted pyrrolidines. acs.orgrsc.org
Manganese Ferrite Nanorods functionalized with L-prolineThree-component reactionStereoselective synthesis of spirocyclic pyrrolidines. nih.gov

Diastereoselective Control in the Formation of the Pyrrolidine Moiety

Achieving the desired relative stereochemistry between substituents on the pyrrolidine ring is crucial. mdpi.comacs.orgrsc.org Diastereoselective control can be achieved through various means, including substrate control, reagent control, and catalyst control.

In the hydrogenation of substituted pyrroles, the initial stereocenter formed directs the stereochemistry of subsequent reductions, leading to excellent diastereoselectivity. acs.org Similarly, in chiral auxiliary-mediated approaches, the auxiliary dictates the facial selectivity of nucleophilic additions or cycloadditions. nih.gov

The reduction of enamines derived from pyroglutamic acid offers a versatile route to 2,5-disubstituted pyrrolidines with high diastereoselectivity. rsc.orgrsc.orgox.ac.uk The stereochemical outcome of these reductions can often be controlled by the choice of reducing agent and reaction conditions.

Stereospecific Functionalization of the Hydroxyl and Pyrrolidine Nitrogen Centers

Once the chiral pyrrolidine core is established, subsequent functionalization of the hydroxyl and nitrogen centers must proceed with high stereospecificity to preserve the hard-won stereochemistry. acs.orgnih.govacs.orgox.ac.uknih.gov

Directed Reduction Methodologies for Carboxylic Acid Precursors

A common and efficient strategy for introducing the hydroxymethyl group at the C2 position is the reduction of a carboxylic acid or ester precursor. rsc.orgnih.gov This transformation is often achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.govchemistrysteps.comquimicaorganica.org The reduction of a carboxylic acid with LiAlH₄ is a robust method for producing primary alcohols. chemistrysteps.comquimicaorganica.org The mechanism involves initial deprotonation of the carboxylic acid, followed by nucleophilic attack of the hydride. quimicaorganica.org

Alternatively, borane (B79455) (BH₃) can also be used for the reduction of carboxylic acids to alcohols. chemistrysteps.com More recently, catalytic methods employing hydrosilylation with manganese(I) catalysts have been developed as a milder and more sustainable alternative. nih.gov

The stereospecificity of these reductions is paramount. When starting with an enantiomerically pure pyrrolidine-2-carboxylic acid derivative, the reduction to the corresponding alcohol, (5-phenylpyrrolidin-2-yl)methanol, proceeds without epimerization at the C2 and C5 stereocenters. This is because the reduction occurs at the carbonyl carbon, which is not a stereocenter, and does not affect the existing stereocenters of the pyrrolidine ring.

Stereocontrolled Formation of the C-2 Hydroxymethyl Group

The stereochemistry at the C-2 position, bearing the hydroxymethyl group, is crucial for the biological activity of the final products derived from this compound. The diastereoselective reduction of a carbonyl group at this position is a common and effective strategy to establish the desired stereocenter.

One prominent approach involves the diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters. rsc.org In these reactions, sodium borohydride (B1222165) is a frequently used reducing agent. rsc.org The stereochemical outcome of the reduction is significantly influenced by the reaction conditions, particularly the solvent system. rsc.org Research has shown that employing a mixed solvent system of a hydroxylic solvent (like an alcohol) and a non-hydroxylic solvent (such as tetrahydrofuran (B95107), THF) can lead to higher asymmetric induction compared to using either solvent individually, especially for aromatic ketoamides. rsc.org The ratio of the alcohol to THF is a critical parameter that can be fine-tuned to maximize the diastereoselectivity of the reduction. rsc.org Following the reduction, hydrolysis of the resulting diastereomeric products yields the optically active α-hydroxy acids, which are precursors to the target this compound. rsc.org

Another strategy involves the chemoselective reduction of an ester group at the C-2 position. For instance, the reduction of a diester precursor, such as (2S,5S)-5-Ethoxycarbonylmethyl-1-methylpyrrolidine-2-carboxylic Acid tert-Butyl Ester, can be achieved with high diastereoselectivity. nih.gov This is often followed by subsequent transformations to yield the final hydroxymethyl group. nih.gov

The table below summarizes key aspects of stereocontrolled reduction strategies.

Precursor TypeReducing AgentKey Condition for Stereocontrol
Chiral α-ketoamidesSodium BorohydrideMixed alcohol/THF solvent system
Pyrrolidine-2,5-dicarboxylatesVariousChemoselective ester reduction

Protecting Group Strategies for Nitrogen and Oxygen Functionalities in this compound Synthesis

The synthesis of complex molecules like this compound, which contains both nitrogen and oxygen functionalities, necessitates the use of protecting groups to prevent unwanted side reactions. jocpr.comyoutube.com These temporary modifications allow for selective transformations at other parts of the molecule. jocpr.com

Nitrogen Protection: The pyrrolidine nitrogen is a nucleophilic and basic center. To prevent its interference in reactions such as Grignard additions or reductions, it is often protected. A common protecting group for the pyrrolidine nitrogen is the tert-butoxycarbonyl (Boc) group. google.com The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, for instance, using a strong acid like hydrochloric acid. google.com Another protecting group that can be employed is the benzyl (B1604629) group.

Oxygen Protection: The hydroxyl group of the C-2 hydroxymethyl moiety is also reactive and may require protection depending on the subsequent synthetic steps. Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are widely used for hydroxyl protection. glenresearch.com TBDMS ethers are stable to a range of conditions but can be selectively removed using a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride (TBAF). glenresearch.com

The choice of protecting groups is critical and often an orthogonal strategy is employed, where one protecting group can be removed selectively in the presence of another. jocpr.com For example, the acid-labile Boc group on the nitrogen can be removed without affecting a fluoride-labile TBDMS group on the oxygen.

The following table outlines common protecting groups used for the nitrogen and oxygen functionalities in the synthesis of this compound.

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Pyrrolidine Nitrogentert-butoxycarbonylBocAcidic (e.g., HCl, TFA)
Hydroxyl Grouptert-butyldimethylsilylTBDMSFluoride source (e.g., TBAF)

Purification and Isolation Techniques for Enantiomerically Enriched this compound

After the synthesis, obtaining enantiomerically pure this compound is crucial. Several techniques are employed for the purification and isolation of the desired enantiomer.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. mdpi.comnih.gov This method allows for both the analytical determination of enantiomeric excess (ee) and the preparative isolation of pure enantiomers. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of chiral compounds, including amines and amino alcohols. yakhak.orgresearchgate.net Columns like Chiralpak® and Chiralcel® are commercially available and offer a variety of selectivities based on the specific polysaccharide derivative and the substituents on the phenylcarbamate moieties. yakhak.orgresearchgate.net

The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like 2-propanol, is critical for achieving optimal resolution. yakhak.org The elution order of the enantiomers can be influenced by factors such as the analyte's structure, the nature of the CSP, and the mobile phase composition. yakhak.org For underivatized amino acids and related polar compounds, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, can be effective in polar organic or reversed-phase modes. sigmaaldrich.com

The table below provides examples of chiral HPLC conditions for the separation of chiral amines and amino alcohols.

Chiral Stationary Phase (CSP)Typical Mobile PhaseDetection
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)Hexane/2-PropanolUV
Amylose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IE)Hexane/2-PropanolUV/Fluorescence
Teicoplanin-based (e.g., Astec CHIROBIOTIC T)Methanol (B129727)/Water with additivesLC-MS

Classical resolution via the formation of diastereomeric salts is another established method for separating enantiomers. This technique involves reacting the racemic mixture of this compound with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction forms a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility.

These diastereomeric salts can then be separated by fractional crystallization. Once a single diastereomer is isolated in pure form, the chiral resolving agent is removed by treatment with a base or acid, yielding the enantiomerically pure this compound. The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent to achieve a significant difference in the solubilities of the diastereomeric salts.

Lack of Specific Research Data Precludes Detailed Analysis of this compound's Reactivity

The functional groups present in this compound, a secondary amine within the pyrrolidine ring and a primary alcohol, suggest a rich potential for various chemical reactions. In principle, the nitrogen atom is nucleophilic and can undergo reactions typical of secondary amines, while the primary alcohol can be transformed through oxidation, esterification, and etherification.

However, the specific conditions, reagents, yields, and potential stereochemical outcomes of these reactions for this particular molecule are not documented in the accessible literature. Scientific reporting requires data from peer-reviewed studies to ensure accuracy and reliability. Without such sources, any discussion of the compound's reactivity would be purely speculative and based on the general behavior of analogous structures, which would not meet the stringent requirements for a focused and authoritative article.

Further research and publication in the field of synthetic organic chemistry are required to elucidate the specific reactive properties of this compound and provide the detailed findings necessary for a complete chemical profile.

Chemical Reactivity and Transformations of 5 Phenylpyrrolidin 2 Yl Methanol

Reactions at the Primary Alcohol Moiety

Formation of Derivatized (5-phenylpyrrolidin-2-yl)methyl Ethers and Esters

The primary alcohol of (5-phenylpyrrolidin-2-yl)methanol is a versatile functional group that readily participates in ether and ester formation. These reactions are fundamental for modifying the molecule's steric and electronic properties, which can be crucial for various applications, including its use as a chiral ligand in catalysis.

Etherification: The formation of ethers from this compound can be achieved under standard Williamson ether synthesis conditions. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide. The resulting nucleophilic alkoxide can then react with an alkyl halide to yield the corresponding ether. The choice of solvent is typically a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the reaction.

Esterification: Ester derivatives are commonly prepared through the reaction of the alcohol with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides. When reacting with a carboxylic acid, an acid catalyst is typically employed to facilitate the condensation reaction, often with the removal of water to drive the equilibrium towards the product. A widely used method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, the use of highly reactive acid chlorides in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, provides a rapid and efficient route to the corresponding esters.

A summary of representative reagents for these transformations is provided in the table below.

TransformationReagent 1Reagent 2Product Type
EtherificationSodium Hydride (NaH)Alkyl Halide (R-X)Ether
EsterificationCarboxylic Acid (R-COOH)Acid Catalyst (e.g., H₂SO₄)Ester
EsterificationAcid Chloride (R-COCl)PyridineEster
EsterificationCarboxylic Anhydride ((RCO)₂O)DMAP (catalyst)Ester

Nucleophilic Substitution Reactions of Activated Alcohol Derivatives

To undergo nucleophilic substitution, the hydroxyl group of this compound, a poor leaving group, must first be converted into a better leaving group. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate.

The activation process involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This reaction transforms the hydroxyl group into a tosylate or mesylate group, which are excellent leaving groups in nucleophilic substitution reactions.

Once activated, the carbon bearing the sulfonate ester becomes susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position, significantly expanding the synthetic utility of this compound. The reaction generally proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the reaction center.

Common nucleophiles and the corresponding substitution products are outlined in the following table.

Activated DerivativeNucleophileProduct Functional Group
Tosylate/MesylateAzide (N₃⁻)Azide
Tosylate/MesylateCyanide (CN⁻)Nitrile
Tosylate/MesylateHalide (X⁻)Alkyl Halide
Tosylate/MesylateThiolate (RS⁻)Thioether

Reactions Involving the Phenyl Group

The phenyl ring of this compound can undergo reactions typical of aromatic compounds, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The pyrrolidin-2-ylmethyl substituent on the phenyl ring is an activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org This is due to the electron-donating nature of the alkyl group. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. wikipedia.orgmasterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring, primarily at the ortho and para positions.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using a halogenating agent in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. wikipedia.org

The table below summarizes these reactions.

Reaction TypeReagentsPosition of Substitution
NitrationHNO₃, H₂SO₄ortho, para
HalogenationBr₂, FeBr₃ortho, para
Friedel-Crafts AlkylationR-Cl, AlCl₃ortho, para
Friedel-Crafts AcylationR-COCl, AlCl₃ortho, para

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions at the Phenyl Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net To utilize these reactions, the phenyl group of this compound must first be functionalized with a halide or a triflate group, typically through electrophilic aromatic substitution as described previously. The resulting aryl halide or triflate can then participate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nrochemistry.comorganic-chemistry.orgnih.gov This method is widely used for the formation of biaryl compounds. nrochemistry.com For instance, a bromo-substituted derivative of this compound could be coupled with an arylboronic acid to introduce a new aryl substituent on the phenyl ring. The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to form the coupled product and regenerate the catalyst. nrochemistry.com

Heck-Mizoroki Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.org A halogenated derivative of this compound could react with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group onto the phenyl ring.

The table below provides an overview of these important cross-coupling reactions.

Reaction NameCoupling Partner 1 (from derivative)Coupling Partner 2Catalyst SystemBond Formed
Suzuki-Miyaura CouplingAryl Halide/TriflateArylboronic AcidPd catalyst, BaseC-C (Aryl-Aryl)
Heck-Mizoroki ReactionAryl Halide/TriflateAlkenePd catalyst, BaseC-C (Aryl-Vinyl)

Stereochemical Stability and Epimerization Studies of this compound

This compound possesses two stereocenters, at C2 and C5 of the pyrrolidine (B122466) ring, leading to the possibility of four stereoisomers. The relative stereochemistry of the substituents is often described as syn or anti (or cis and trans). In the syn isomer, the phenyl and hydroxymethyl groups are on the same side of the pyrrolidine ring, while in the anti isomer, they are on opposite sides. nih.govnih.gov

The stereochemical stability of these isomers is an important consideration, particularly under reaction conditions that could lead to epimerization. Epimerization is the change in the configuration of only one of several stereocenters in a molecule. In the context of this compound, epimerization can occur at either C2 or C5.

Studies on similar substituted piperidine (B6355638) systems have shown that epimerization at the α-amino carbon can be induced under certain conditions, such as through photocatalysis. escholarship.org For this compound, acidic or basic conditions, as well as elevated temperatures, could potentially lead to epimerization, especially at the C5 position, which is benzylic and thus more susceptible to the formation of a stabilizing intermediate upon deprotonation. The pyrrolidine ring itself typically adopts an envelope conformation. nih.govnih.gov The thermodynamic stability of the different stereoisomers will depend on the steric interactions between the substituents.

Mechanism Elucidation for Key Transformation Pathways

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the outcome and optimizing reaction conditions.

Mechanism of Nucleophilic Substitution on Activated Alcohol Derivatives: As mentioned, the nucleophilic substitution on a tosylated or mesylated derivative of this compound generally follows an SN2 mechanism . This is a single-step process where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This backside attack leads to an inversion of the stereochemical configuration at the reaction center.

Mechanism of Electrophilic Aromatic Substitution: The mechanism proceeds in two main steps. masterorganicchemistry.com

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile and attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex . This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromatic π system and yields the substituted product.

Mechanism of Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura as an example): The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves the following key steps: nrochemistry.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex, replacing the halide and forming a new Pd(II) complex (Ar-Pd-R).

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product (Ar-R) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Applications of 5 Phenylpyrrolidin 2 Yl Methanol in Advanced Organic Synthesis

As a Chiral Building Block in the Construction of Complex Organic Molecules

The inherent chirality and structural rigidity of the pyrrolidine (B122466) ring make (5-phenylpyrrolidin-2-yl)methanol a privileged framework in asymmetric synthesis. researchgate.net Chemists utilize this pre-existing stereocenter to introduce new chiral centers into a target molecule with a high degree of predictability, avoiding the need for otherwise complex resolution or asymmetric induction steps.

The pyrrolidine motif is a common feature in a vast number of natural products, particularly alkaloids. nih.gov this compound serves as a key starting material or intermediate in synthetic methodologies aimed at these complex targets. Its utility is often demonstrated in synthetic sequences where the pyrrolidine core is elaborated upon. For instance, methodologies have been developed where the alcohol functionality is converted into a leaving group, facilitating nucleophilic substitution to build more complex side chains. Simultaneously, the nitrogen atom of the pyrrolidine ring can be functionalized or used to direct subsequent reactions.

A notable synthetic strategy involves the use of proline-derived β-amino alcohols in Heck-Matsuda reactions. researchgate.net In this methodology, the chiral framework is used to prepare more elaborate molecules, such as ligands for further catalytic processes. The synthesis begins with the protection of the pyrrolidine nitrogen, followed by modification of the alcohol, and subsequent coupling reactions to build molecular complexity while retaining the original stereochemical integrity of the starting block. The focus of these methods is the efficient and stereocontrolled construction of the molecular backbone, leveraging the inherent chirality of the building block. researchgate.net

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse molecules for screening in drug discovery and chemical biology. beilstein-journals.orgnih.gov The this compound scaffold is an excellent starting point for DOS because its rigid structure can be divergently modified at its multiple functionalization points (the nitrogen, the alcohol, and the phenyl ring).

One powerful approach is two-directional synthesis, where a simple starting material is elaborated in opposing directions to rapidly increase molecular complexity. beilstein-journals.org The pyrrolidine scaffold is well-suited for this strategy. For example, the nitrogen and the alcohol can be simultaneously or sequentially reacted to "fold" linear substrates into complex polycyclic architectures, including various natural-product-like alkaloid scaffolds such as pyrrolizidines and indolizidines. beilstein-journals.org This allows for the efficient generation of a wide range of molecular frameworks from a single, readily available chiral precursor, fulfilling the core objective of DOS to populate chemical space with diverse and complex structures. nih.govbeilstein-journals.org

Precursor for Chiral Ligands and Organocatalysts

The development of modern asymmetric organocatalysis has been significantly influenced by catalysts derived from natural amino acids, with proline and its derivatives being central to this progress. nih.govresearchgate.net this compound is a key precursor in the synthesis of a new generation of chiral ligands and organocatalysts, prized for their ability to facilitate chemical transformations with high efficiency and stereoselectivity. mdpi.comresearchgate.net

The conversion of this compound into more sophisticated catalytic structures is a cornerstone of its application. The synthetic pathways are designed to append catalytically active moieties to the chiral scaffold.

Chiral Oxazoline (B21484) Ligands: Chiral 2-oxazolines are renowned ligands in asymmetric catalysis. nih.gov A common synthetic route involves the reaction of a β-amino alcohol, such as this compound, with a carboxylic acid or its derivative. This process cyclizes the structure to form the oxazoline ring, effectively translating the stereochemistry of the starting amino alcohol into the new ligand. nih.gov

Chiral Amide Ligands: The pyrrolidine nitrogen can be readily acylated to form a wide variety of chiral amide-based catalysts. Bifunctional L-prolinamides, for example, have been synthesized and shown to be effective organocatalysts. mdpi.com These structures often incorporate additional hydrogen-bond donating groups to help organize the transition state of the reaction they catalyze.

Chiral Phosphine (B1218219) Ligands: Chiral phosphines are among the most important ligands for transition-metal-catalyzed asymmetric reactions. nih.gov The synthesis of P-chiral phosphine ligands can be achieved via phosphine-borane intermediates. The alcohol group of this compound can be converted to a suitable leaving group to allow for substitution with a phosphide (B1233454) anion, or the entire amino alcohol can be used as a backbone to position phosphine groups, creating effective bidentate or tridentate ligands for metal coordination. nih.govresearchgate.net A related chiral ligand, [(S)-1-(((S)-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol (B121723), has been successfully synthesized from natural proline, demonstrating a clear pathway for creating complex ligands from this family of compounds. researchgate.net

The true measure of a catalyst derived from this compound is its performance in asymmetric reactions. These catalysts have been successfully employed in a wide array of transformations, consistently delivering products with high levels of asymmetric induction.

Organocatalysts based on the pyrrolidine framework are particularly effective in enamine and iminium ion catalysis. nih.gov They have been shown to promote key carbon-carbon bond-forming reactions such as:

Asymmetric Aldol (B89426) Reactions: Catalysts derived from prolinamides promote the direct asymmetric aldol reaction between ketones and aldehydes, often under solvent-free conditions, with a small amount of water sometimes improving the reaction rate and enantioselectivity. mdpi.com

Asymmetric Michael Additions: Bifunctional L-prolinamide catalysts have demonstrated excellent results in promoting the conjugate addition of aldehydes and ketones to nitroalkenes, yielding products with high diastereoselectivity and enantioselectivity. mdpi.com

Asymmetric Diels-Alder Cycloadditions: Imidazolidinones derived from natural amino acids were among the first organocatalysts shown to be highly effective for asymmetric Diels-Alder reactions. nih.gov Pyrrolidine-based catalysts operate on a similar principle, effectively shielding one face of the dienophile to direct the approach of the diene.

The table below summarizes the performance of representative pyrrolidine-based catalysts in various asymmetric transformations, highlighting their ability to achieve high yields and enantioselectivities.

Reaction TypeCatalyst TypeSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee, %)Reference
Nitro-MichaelBifunctional L-prolinamideVarious Aldehydesβ,β-disubstituted nitroalkenesExcellentHigh mdpi.com
Aldol ReactionPhthalimido-prolinamideAromatic AldehydesKetonesHighHigh mdpi.com
Michael AdditionDiarylprolinol silyl (B83357) etherMalononitrileα,β-unsaturated aldehydesGoodExcellent researchgate.net
Diels-AlderSquaramide Organocatalyst(Anthracen-9-yl)acetaldehydetrans-β-nitrostyreneup to 99%up to 98% researchgate.net

Role in Stereoselective Alkylation and Cycloaddition Reactions

Beyond serving as a precursor for separate catalytic entities, the this compound framework and its derivatives can act as chiral auxiliaries or be part of the catalytic system to control the stereochemical outcome of alkylation and cycloaddition reactions.

In stereoselective alkylation, the chiral pyrrolidine derivative is used to create a chiral environment that directs the approach of an incoming electrophile to a prochiral nucleophile. A notable example is the highly enantioselective synthesis of (2R)-5-phenyl-2-alkylproline tert-butyl esters. This is achieved through the phase-transfer catalytic alkylation of tert-butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate, a close derivative of the title compound. In the presence of a chiral quaternary ammonium (B1175870) catalyst, the alkylation proceeds with excellent enantioselectivity, achieving up to 97% ee. Subsequent diastereoselective reduction affords the final product. researchgate.net

In cycloaddition reactions, such as the [3+2] cycloaddition, pyrrolidine-based catalysts are instrumental in controlling the facial selectivity of the reaction. For instance, the chiral phosphoric acid-catalyzed asymmetric cycloaddition of 3-alkynylindoles with azonaphthols leads to axially chiral indole-aryl compounds with excellent yield and enantioselectivity (up to 98% yield and 99% ee). researchgate.net The catalyst, which can be conceptually linked back to chiral amine scaffolds, organizes the substrates in a chiral pocket, allowing the reaction to proceed through a favored, lower-energy transition state, thus dictating the stereochemistry of the final product. nih.govnih.gov

Development of Novel Methodologies Utilizing the this compound Framework

The development of new synthetic methods centered around the this compound core has led to significant progress in asymmetric organocatalysis. By modifying the hydroxyl and amine functionalities of the parent molecule, chemists have been able to craft catalysts with tailored properties for specific applications, particularly in carbon-carbon bond-forming reactions. These novel methodologies often result in high yields and excellent stereoselectivities, demonstrating the power of this privileged structural motif.

One of the key areas of development has been the creation of bifunctional organocatalysts. These catalysts incorporate a second functional group, such as a thiourea (B124793) or squaramide moiety, which can act in concert with the pyrrolidine nitrogen to activate both the nucleophile and the electrophile in a reaction. mdpi.comrsc.orgrsc.org This dual activation strategy often leads to enhanced reactivity and stereocontrol. nih.gov For instance, thiourea-based organocatalysts derived from amino alcohols have been shown to effectively catalyze Michael additions and aza-Henry reactions by simultaneously activating the reactants through hydrogen bonding and acid-base interactions. nih.gov

The versatility of the pyrrolidine scaffold, a feature central to the utility of this compound, has been a cornerstone of modern asymmetric organocatalysis since the early discoveries of proline-catalyzed inter- and intramolecular aldol reactions. nih.govgreyhoundchrom.com The ability to fine-tune the catalyst structure by introducing various substituents has allowed for the optimization of catalytic performance for a wide range of transformations. nih.gov This includes the development of diarylprolinol silyl ethers, which have proven to be highly effective for the asymmetric functionalization of aldehydes. nih.govmdpi.com

Recent research has focused on expanding the scope of reactions catalyzed by derivatives of this compound. This includes their application in cascade reactions, where multiple bond-forming events occur in a single pot, leading to the rapid construction of complex molecular architectures with high levels of stereocontrol. rsc.orgnih.gov For example, squaramide-based catalysts have been successfully employed in asymmetric aza-Michael/Michael cascade reactions to produce highly functionalized chiral pyrrolidines. rsc.org

The following tables summarize key research findings where novel methodologies have been developed utilizing catalysts derived from the this compound framework or closely related proline-based structures, highlighting the catalyst used, the type of reaction, and the achieved results.

Table 1: Asymmetric Michael Additions Catalyzed by Proline-Derived Organocatalysts

Catalyst/MethodologyReaction TypeSubstratesProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Cinchona-based primary amine Cascade aza-Michael-aldol2-(1H-pyrrol-2-yl)-2-oxoacetates and α,β-unsaturated ketonesHighly functionalized chiral pyrrolizines70-91>20:1~92
Squaramide catalyst Cascade aza-Michael addition2-Tosylaminoenones and unsaturated pyrazolonesSpiro[pyrazolone-tetrahydroquinolines]up to 99up to >25:165-91
9-epi-9-amino-9-deoxyquinine Aza-Michael addition4-Nitrophthalimide and α,β-unsaturated ketonesMichael adducts49-98-95-99
O-TMS-protected prolinol Michael additionNitromethane and α,β-unsaturated aldehydeγ-Nitro aldehyde73-83-94-96
(S)-Diphenylprolinol silyl ether Michael additionAcetaldehyde and nitroolefinsγ-Nitro aldehydesReasonable-Excellent
Bifunctional squaramide aza-Michael/Michael cascadeNitroalkenes and tosylaminomethyl enones/enoatesTrisubstituted pyrrolidinesup to 99up to 91:9up to >99

This table presents a selection of research findings. The specific this compound derivative may vary within the broader class of proline-based catalysts.

Table 2: Asymmetric Aldol and Other Reactions

Catalyst/MethodologyReaction TypeSubstratesProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Pyrimidine-derived prolinamides Solvent-free aldol reactionAldehydes and ketonesanti-Aldol adducts---
Pyrrolidinyl-camphor bifunctional organocatalysts Aldol reactionAldehydes and ketonesAldol adducts---
Proline-based dipeptides Aldol reaction in aqueous mediaAldehydes and ketonesAldol adductsGood-Good
Thiourea bearing an 1,2-amino alcohol Petasis-type reactionAlkenylboronic acids and N-phenoxycarbonyl quinolinium salts1,2-addition products--up to 97

This table showcases the diversity of reactions where catalysts based on the pyrrolidine framework have been successfully applied. The specific catalyst structure is a modification of the fundamental amino alcohol motif.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Phenylpyrrolidin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Chiral NMR Shift Reagents and Anisotropic Effects for Enantiomeric Excess Determination

For chiral molecules like (5-phenylpyrrolidin-2-yl)methanol, determining the enantiomeric excess (ee) is often crucial. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this purpose. researchgate.net

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), that can reversibly bind to the analyte. fiveable.mechemistnotes.com This interaction induces large chemical shift changes in the analyte's NMR spectrum. nih.gov For a racemic or enantiomerically enriched mixture, the CSR forms diastereomeric complexes with each enantiomer, leading to separate signals for the corresponding protons in the ¹H NMR spectrum. libretexts.org The integration of these separated signals allows for the direct determination of the enantiomeric excess. bham.ac.uk

Chiral Solvating Agents (CSAs): These agents, like optically active mandelic acid, form transient diastereomeric solvates with the enantiomers of the analyte through weak interactions such as hydrogen bonding. rsc.org This results in a chemical shift non-equivalence for the enantiomers, allowing for the quantification of the enantiomeric ratio. nih.govsemanticscholar.org

The magnitude of the induced chemical shift difference is dependent on the concentration of the chiral agent and the nature of the analyte. nih.gov

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). nih.gov This high precision allows for the calculation of the elemental composition of the parent ion and its fragments, which is invaluable for confirming the identity of this compound and its derivatives. core.ac.uk Techniques like time-of-flight (TOF) and Orbitrap (OT) are common high-resolution mass analyzers. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem Mass Spectrometry (MS/MS) is used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.govnih.gov In an MS/MS experiment, the molecular ion of interest is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. wvu.edu The resulting product ion spectrum provides a "fingerprint" of the molecule's structure.

For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine (B122466) ring is a common fragmentation pathway for amines. libretexts.org

Loss of water: The alcohol functional group can readily lose a molecule of water (18 Da). libretexts.org

Loss of the phenyl group: Cleavage of the bond connecting the phenyl group to the pyrrolidine ring.

Ring opening: Fragmentation of the pyrrolidine ring itself.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the proposed structure. nih.govyoutube.com

Table 2: Common Fragmentation Patterns in Mass Spectrometry

Functional GroupCharacteristic Fragmentation
Alcohol Loss of H₂O, cleavage of the C-C bond next to the oxygen. libretexts.org
Amine Alpha-cleavage is dominant in aliphatic amines. libretexts.org
Aromatic Ring Formation of characteristic ions like the tropylium (B1234903) ion.

Infrared (IR) and Raman Spectroscopic Signatures of Key Functional Groups

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Key functional groups in this compound and its derivatives that can be identified by their characteristic IR absorption bands include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the alcohol hydroxyl group.

N-H stretch: If the pyrrolidine nitrogen is secondary, a peak will appear in the 3300-3500 cm⁻¹ region. For a tertiary amine derivative, this peak will be absent. nih.gov

C-H stretch (aromatic): Peaks typically appear just above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks appear just below 3000 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide complementary information, especially for the vibrations of the phenyl ring and the carbon skeleton. researchgate.net

Table 3: Key IR Absorption Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
AlcoholO-H stretch3200-3600 (broad)
Amine (secondary)N-H stretch3300-3500
AromaticC-H stretch>3000
AliphaticC-H stretch<3000
AromaticC=C stretch1450-1600
AlcoholC-O stretch1000-1260

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density of the molecule can be constructed, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms.

In the study of this compound derivatives, X-ray crystallography provides unequivocal proof of the relative and absolute configuration of the chiral centers within the pyrrolidine ring. For instance, the analysis of a crystalline derivative allows for the unambiguous assignment of cis or trans relationships between the substituents at the C2 and C5 positions.

A key application of this technique is the determination of the absolute configuration, often achieved through the use of anomalous dispersion. When heavy atoms are present in the structure, or with high-quality data for lighter atoms, the subtle differences in scattering can be used to distinguish between a molecule and its non-superimposable mirror image.

Detailed crystallographic studies on derivatives such as [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol have provided valuable insights into the conformational preferences of the pyrrolidine ring and the orientation of its substituents in the solid state. sigmaaldrich.comaps.orgsigmaaldrich.com In this specific derivative, the analysis confirmed a syn relationship between the phenyl and diphenylmethanol (B121723) groups. sigmaaldrich.comsigmaaldrich.com The pyrrolidine ring was found to adopt an envelope conformation, a common feature for this heterocyclic system, with the carbon atom bearing the phenyl group (C1) being out of the plane formed by the other four atoms. sigmaaldrich.com

Table 1: Crystallographic Data for [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol sigmaaldrich.comaps.org

ParameterValue
Chemical FormulaC₂₄H₂₅NO
Molecular Weight ( g/mol )343.45
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.9672 (2)
b (Å)13.3376 (2)
c (Å)14.4369 (2)
V (ų)1919.22 (5)
Z4
Temperature (K)100
RadiationMo Kα
R-factor (%)3.8

This detailed structural information is invaluable for understanding structure-activity relationships, for the design of new derivatives with specific properties, and for the validation of stereoselective synthetic methods.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the chiroptical properties of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is highly sensitive to the stereochemistry and the solution-state conformation of the molecule.

For this compound and its derivatives, the chiroptical properties are primarily governed by the electronic transitions of the chromophores present in the molecule and their spatial relationship to the chiral centers. The phenyl group is the most significant chromophore in the parent compound, exhibiting characteristic π-π* transitions in the ultraviolet (UV) region. The presence of the chiral pyrrolidine ring induces a differential absorption of circularly polarized light by the phenyl chromophore, resulting in a measurable CD signal.

The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenters. For example, the different spatial arrangement of the phenyl group in the (R)- and (S)-enantiomers at C5 would lead to mirror-image CD spectra. This makes CD spectroscopy a valuable tool for assigning the absolute configuration of new derivatives, especially when compared with the spectra of compounds with known stereochemistry or with theoretical predictions from quantum chemical calculations.

Furthermore, the conformation of the pyrrolidine ring and the relative orientation of the phenyl and methanol (B129727) substituents in solution can significantly influence the CD spectrum. Changes in solvent or temperature that affect the conformational equilibrium can lead to corresponding changes in the CD signal, providing insights into the dynamic behavior of these molecules in solution.

In derivatives where multiple chromophores are present, such as in N-benzoylated or other N-acylated analogs, the phenomenon of exciton (B1674681) coupling can occur. If two or more chromophores are in close proximity and their electronic transition dipole moments are suitably oriented, they can interact, leading to a splitting of the CD bands into a characteristic "couplet" or "triplet" of signals. The sign of this exciton-coupled CD signal can be directly correlated to the chirality of the spatial arrangement of the interacting chromophores, providing a powerful method for the non-empirical determination of absolute configuration.

Table 2: Chiroptical Data for a Related Phenylpyrrolidine Derivative sigmaaldrich.com

CompoundPropertyValueConditions
(S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanolOptical Rotation[α]20/D −67°c = 3 in chloroform

This data point, while not a full CD spectrum, demonstrates the significant chiroptical activity of this class of compounds and underscores the potential of CD spectroscopy for their detailed stereochemical analysis. The study of the complete CD spectra of this compound and its derivatives would undoubtedly provide a deeper understanding of their structure and conformational dynamics in solution.

Computational and Theoretical Investigations of 5 Phenylpyrrolidin 2 Yl Methanol

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can predict various molecular properties with a favorable balance of accuracy and computational cost. For (5-phenylpyrrolidin-2-yl)methanol, DFT would be employed to find the lowest energy conformation (ground state) and to analyze its electronic characteristics.

Conformational Analysis of the Pyrrolidine (B122466) Ring and Substituents

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations to relieve ring strain. These conformations are often described as "envelope" or "twist" forms. The specific conformation is influenced by the nature and orientation of its substituents. Through a process called pseudorotation, saturated five-membered rings like pyrrolidine can transition between energetically favorable conformations. nih.gov

While specific DFT studies on the parent this compound are not widely available, analysis of closely related structures provides significant insight. For instance, X-ray crystal structure analysis of [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol reveals that the pyrrolidine ring adopts an envelope conformation. nih.govnih.govresearchgate.net In this conformation, one of the carbon atoms is out of the plane formed by the other four atoms. nih.govresearchgate.net Specifically, the flap atom is the carbon atom that bears the phenyl substituent. nih.govnih.gov

The degree of puckering in the pyrrolidine ring can be quantified using Cremer-Pople puckering parameters. For the aforementioned derivative, these parameters have been determined from crystallographic data, as shown in the table below.

ParameterValueDescription
q₂ 0.379 (2) ÅTotal puckering amplitude
φ₂ 32.0 (3) °Phase angle of pseudorotation
Data for [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol. nih.gov

These parameters precisely define the shape of the ring. DFT calculations would allow for the exploration of the potential energy surface of this compound to identify all stable conformers and the energy barriers between them, providing a complete picture of its conformational landscape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy gap between the HOMO and LUMO is also a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO.

HOMO: The HOMO would likely be localized on the electron-rich regions of the molecule, such as the nitrogen atom of the pyrrolidine ring or the π-system of the phenyl group. The location of the HOMO would indicate the most probable site for electrophilic attack.

LUMO: The LUMO would be distributed over the electron-deficient parts of the molecule. The interaction of the HOMO of a nucleophile with the LUMO of this compound would govern nucleophilic reactions.

OrbitalRole in ReactivityProbable Location on this compound
HOMO Electron Donor (Nucleophilicity/Basicity)Nitrogen atom, Phenyl ring π-system
LUMO Electron Acceptor (Electrophilicity)Antibonding orbitals, potentially involving C-N or C-O bonds
Conceptual FMO characteristics for this compound.

By analyzing the FMOs, one can predict how the molecule will interact with other reagents, providing a theoretical basis for its reactivity in various chemical transformations. imperial.ac.ukslideshare.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions of a system. nih.gov

For this compound, MD simulations could be used to:

Explore Conformational Space: While DFT can find energy minima, MD simulations can explore the full conformational landscape at a given temperature, showing how the molecule flexes, and how the pyrrolidine ring puckers and the substituents rotate in a solvent or other environment.

Study Intermolecular Interactions: MD simulations are particularly powerful for studying how a molecule interacts with its surroundings. Simulations of this compound in a solvent like water or an organic solvent would reveal details about hydrogen bonding (involving the hydroxyl and amine groups) and other non-covalent interactions that stabilize the system.

Simulate Binding: If this compound were being studied as a ligand for a biological target, MD simulations could be used to model the binding process, revealing the key interactions within the binding pocket and the dynamic stability of the complex. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net This involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. Predicted shifts can be compared with experimental data to confirm stereochemistry and conformation. While DFT is widely used, more advanced methods like coupled cluster singles and doubles (CCSD) can offer higher accuracy, especially for complex systems. rsc.orgchemrxiv.org

Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies corresponding to the infrared (IR) spectrum. Each calculated frequency corresponds to a specific normal mode of vibration, such as N-H stretching, O-H stretching, or C-C bond vibrations. This allows for the assignment of experimental IR absorption bands to specific molecular motions.

Spectroscopic DataInformation Provided
¹H NMR Chemical Shifts Electronic environment of hydrogen atoms; stereochemical relationships.
¹³C NMR Chemical Shifts Carbon skeleton structure; electronic environment of carbon atoms.
Vibrational Frequencies (IR) Presence of functional groups (e.g., -OH, -NH); bond strengths.
Predicted spectroscopic parameters and their utility.

Reaction Pathway Elucidation and Transition State Analysis for Key Transformations

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. For key transformations involving this compound, such as its synthesis or subsequent reactions, computational methods can identify the most likely reaction pathways.

This involves:

Locating Reactants and Products: The geometries and energies of the starting materials and products are optimized.

Finding Transition States (TS): A transition state is the highest energy point along a reaction coordinate. Computational algorithms are used to locate the TS structure connecting reactants and products.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (Ea), which determines the reaction rate. A lower activation energy implies a faster reaction.

For example, the synthesis of related pyrrolidin-2-ones from donor-acceptor cyclopropanes involves a ring-opening and subsequent lactamization (cyclization). mdpi.com A computational study of such a process for this compound could elucidate the precise mechanism, determine whether it is concerted or stepwise, and identify the rate-determining step by comparing the activation energies of different potential pathways.

Quantitative Structure-Property Relationship (QSPR) Studies (if relevant to non-biological properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or in some cases, non-biological properties. These models are based on molecular descriptors—numerical values that characterize the topology, geometry, or electronic structure of a molecule.

For this compound, QSPR studies could potentially be developed to predict properties such as:

Boiling point

Solubility

Refractive index

Chromatographic retention times

However, developing a robust QSPR model typically requires a large and diverse dataset of compounds with experimentally measured properties. Currently, specific QSPR studies focused on the non-biological properties of this compound and its close analogs are not prominent in the scientific literature.

Future Directions and Emerging Research Opportunities for 5 Phenylpyrrolidin 2 Yl Methanol

Exploration of Novel Stereoselective Synthetic Pathways

The development of efficient and highly selective synthetic routes to access specific stereoisomers of (5-phenylpyrrolidin-2-yl)methanol remains a critical area of research. Current methods often rely on the reduction of proline derivatives or multi-step sequences that can be resource-intensive. google.com Future explorations are focused on overcoming these limitations through innovative strategies.

One promising avenue is the use of multi-enzyme cascades. The strategic combination of enzymes, such as alcohol dehydrogenases (ADHs) and ω-transaminases (ωTAs), in one-pot reactions can achieve high yields and exceptional stereoselectivity (er and dr >99.5%) for related chiral amino alcohols. nih.gov Applying similar biocatalytic retrosynthesis logic to this compound could provide more sustainable and efficient pathways.

Another key direction involves refining metal-catalyzed reactions. A known three-step process starting from S-proline involves the reaction of an intermediate Weinreb amide with a Grignard reagent followed by hydrogenation. google.com This process can yield the desired product with high optical purity (>95% ee). google.com Further research could optimize the hydrogenation step, which has been shown to produce different diastereomeric mixtures depending on the reducing agent used. google.com For instance, the hydrogenation of a related benzoyl pyrrolidine (B122466) intermediate has yielded products with varying diastereomeric ratios, highlighting the need for precise control over reaction conditions. google.com

Detailed findings from a patented stereoselective process highlight the potential for high purity.

Parameter Result Reference
Initial Purity (Crude)97.3% google.com
Optical Purity (ee)>95% (preferably >99%) google.com
Key IntermediateChiral Weinreb Amide google.com
Final StepHydrogenation & Deprotection google.com

The synthesis of more complex derivatives, such as ((2S,5R)-1-methyl-5-phenylpyrrolidin-2-yl)diphenylmethanol, has been achieved through a sequence involving a Heck reaction, hydrogenation, and subsequent reaction with a Grignard reagent, yielding distinct cis and trans isomers. nih.gov This demonstrates the modularity of the pyrrolidine scaffold and points toward the development of a diverse library of derivatives through the targeted exploration of stereoselective methodologies.

Development of Advanced Catalytic Systems Based on this compound Scaffolds

Chiral β-amino alcohols are foundational to the development of effective ligands for asymmetric catalysis. researchgate.net The this compound framework, incorporating a privileged proline motif, is an ideal scaffold for creating next-generation catalytic systems. researchgate.net These systems are particularly successful in challenging reactions like the enantioselective addition of organozinc reagents to carbonyl compounds. researchgate.net

Future research will likely focus on modifying the core structure to fine-tune its steric and electronic properties. By substituting the phenyl group or the methanol (B129727) moiety, new ligands can be designed to enhance enantioselectivity and expand the substrate scope for various chemical transformations. The synthesis of derivatives where the N-H group is functionalized has already produced effective catalysts for the asymmetric borane (B79455) reduction of prochiral ketones, achieving high enantiomeric excesses (up to 98% ee). researchgate.net

The development of these advanced systems will move beyond simple modifications to the creation of bifunctional or cooperative catalysts. By incorporating additional functional groups capable of hydrogen bonding or other non-covalent interactions, new catalysts can be designed with more complex and highly organized transition states, leading to superior control over stereochemical outcomes. The inherent ability of the scaffold to form intramolecular hydrogen bonds, as seen in crystal structures, provides a starting point for such rational design. nih.govnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. mdpi.compharmablock.com The synthesis of pyrrolidine scaffolds, the core of the target molecule, has already been successfully demonstrated using flow-based processes, such as dipolar cycloadditions and electroreductive cyclizations in microreactors. researchgate.netresearchgate.net This establishes a strong precedent for developing a continuous flow synthesis of this compound itself. Such a process would allow for precise control over reaction parameters like temperature and residence time, potentially improving yields and diastereoselectivity, especially in sensitive steps like hydrogenation or Grignard additions. pharmablock.comalmacgroup.com

Furthermore, the integration of these flow processes with automated synthesis platforms represents a significant leap forward. sigmaaldrich.com Automated systems, which combine robotic handling of reagents with in-line analysis and purification, can accelerate the synthesis and screening of libraries of this compound derivatives. eubopen.orgchemspeed.com For example, the fully automated synthesis of complex molecules containing a pyrrolidine core, such as the PET tracer [18F]fallypride, has been successfully implemented on commercial synthesizers. nih.gov This demonstrates the feasibility of applying automation to produce derivatives of this compound for applications in catalyst development or medicinal chemistry, dramatically increasing research productivity. chemspeed.com The combination of flow chemistry and automation is poised to make the exploration of this chemical space faster and more efficient. rsc.org

Potential in Materials Science or Supramolecular Chemistry

While primarily known for its catalytic applications, the unique structural features of this compound suggest untapped potential in materials science and supramolecular chemistry. The molecule contains multiple sites for non-covalent interactions: the hydroxyl group can act as a hydrogen-bond donor and acceptor, the nitrogen atom is a hydrogen-bond acceptor, and the phenyl ring can participate in π-π stacking and C-H···π interactions.

Crystallographic studies of derivatives have confirmed the importance of these forces in the solid state. For example, the crystal structure of [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol is heavily influenced by an intramolecular O-H···N hydrogen bond and C-H···π interactions that dictate the molecular packing. nih.govnih.gov

Parameter Value Reference
Crystal SystemOrthorhombic nih.gov
Space GroupP212121 nih.gov
a (Å)9.9672 (2) nih.gov
b (Å)13.3376 (2) nih.gov
c (Å)14.4369 (2) nih.gov
Key InteractionsIntramolecular O-H···N hydrogen bond, C-H···π interactions nih.govnih.gov

This inherent ability to form ordered structures through self-assembly could be harnessed to create novel supramolecular materials, such as organogels or liquid crystals. Furthermore, the pyrrolidone ring is a structural component of the well-known polymer Polyvinylpyrrolidone (PVP), highlighting the potential of pyrrolidone-based monomers in polymer science. wikipedia.org Future research could explore the polymerization of functionalized this compound derivatives to create chiral polymers with unique optical, recognition, or catalytic properties.

Application of Machine Learning and AI in the Design and Optimization of this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and catalyst development. bohrium.com These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating discovery far beyond what is possible through traditional trial-and-error experimentation. azorobotics.compreprints.org

For this compound, ML models offer several exciting research opportunities:

Catalyst Design and Optimization: The primary use of this compound is as a chiral ligand. ML algorithms can be trained on existing experimental data to predict the enantioselectivity of catalysts based on the structure of the ligand. azorobotics.com This would enable the in silico screening of vast virtual libraries of this compound derivatives to identify the most promising candidates for a specific asymmetric transformation, guiding synthetic efforts toward the most effective catalysts. repec.org

Synthetic Route Optimization: AI can be used for retrosynthetic analysis and reaction condition optimization. bohrium.compreprints.org An AI model could predict the optimal reagents, solvents, and temperatures to maximize the yield and stereoselectivity of a particular synthetic step, reducing the amount of empirical optimization required.

Accelerated Discovery: By combining ML with high-throughput screening and automated synthesis platforms, a closed-loop discovery cycle can be created. youtube.com An AI could design a set of novel this compound derivatives, an automated system could synthesize and test them, and the results would be fed back into the model to refine its predictions for the next iteration. This data-driven approach promises to dramatically accelerate the discovery of new catalysts and functional molecules based on this versatile scaffold. youtube.com

Conclusion

Summary of Key Synthetic Achievements and Methodologies

The synthesis of (5-phenylpyrrolidin-2-yl)methanol and its derivatives has been a subject of intense research, leading to the development of several elegant and efficient methodologies. These strategies often prioritize stereochemical control, a critical aspect for its subsequent applications in asymmetric catalysis.

A prevalent approach begins with readily available chiral precursors, most notably (S)- or (R)-proline. One scalable process for preparing chiral (pyrrolidin-2-yl)methanol derivatives involves starting with S-proline, which is converted into an intermediate Weinreb amide. This intermediate is then reacted with a Grignard reagent, such as phenylmagnesium bromide, followed by a hydrogenation step to yield the desired product with high optical purity (greater than 95% ee). google.com This multi-step sequence offers a reliable and scalable route suitable for industrial applications. google.com Another method involves the N- and O-protection of S-proline, followed by a Grignard addition and subsequent hydrolysis to furnish the chiral α,α-diphenyl-2-pyrrolidinemethanol. researchgate.net

Alternative strategies have been developed starting from different precursors. For instance, an asymmetric synthesis has been reported that utilizes metal carbenoid chemistry to convert δ-amino β-ketoesters into 5-substituted 3-oxo prolines, which serve as precursors to compounds like methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate. nih.gov The synthesis of more complex derivatives, such as [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol, has been achieved through a sequence involving a Heck-Matsuda reaction as the key step to introduce the phenyl group, followed by hydrogenation and reaction with a Grignard reagent. nih.gov

The catalytic asymmetric hydrogenation of prochiral ketones represents another important avenue. google.com This method typically involves the reaction of an N-protected pyrrolidinone with a phenylmagnesium halide, followed by dehydration to an alkene and subsequent asymmetric hydrogenation using a chiral transition metal catalyst to install the desired stereochemistry. Furthermore, donor-acceptor cyclopropanes have been used as starting materials to react with anilines, leading to the formation of 1,5-substituted pyrrolidin-2-ones, which are structurally related to the target scaffold. nih.gov

Table 1: Key Synthetic Methodologies for this compound and Derivatives

Starting MaterialKey ReactionsProduct TypeKey FeaturesReference
S-ProlineWeinreb amide formation, Grignard reaction, HydrogenationChiral (pyrrolidin-2-yl)methanol derivativesScalable, high enantiomeric purity (>95% ee) google.com
δ-Amino β-ketoestersMetal carbenoid chemistry5-Substituted 3-oxo prolinesExpands utility of polyfunctionalized chiral building blocks nih.gov
(2S)-1-tert-butyl 2-methyl 5-argio-1H-pyrrole-1,2(2H,5H)-dicarboxylateHeck-Matsuda reaction, Hydrogenation, Grignard reaction[(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanolStereospecific synthesis of highly substituted derivatives nih.gov
N-protected pyrrolidinoneGrignard addition, Elimination, Asymmetric HydrogenationChiral (pyrrolidin-2-yl)methanol derivativesModular approach allowing for varied stereoselectivity

Recapitulation of Diverse Chemical Reactivity and Applications

The synthetic accessibility of this compound and its analogues has enabled their widespread use in various domains of organic chemistry, primarily as chiral auxiliaries, ligands for transition metals, and organocatalysts. The inherent chirality and the presence of both a hydroxyl and a secondary amine group provide a bidentate coordination motif that is crucial for its function.

As a Chiral Building Block and Ligand: this compound is a versatile building block for constructing more complex, pharmacologically active compounds. google.com A significant application lies in the stereospecific synthesis of oligonucleotides that contain chiral phosphonate (B1237965) moieties. google.com Its derivatives have been successfully employed as chiral ligands in transition-metal-catalyzed reactions. For example, chiral β-amino alcohols derived from this scaffold are effective ligands for the highly enantioselective addition of arylzinc and diethylzinc (B1219324) reagents to aldehydes. researchgate.netnih.gov The resulting chiral diarylmethanols are valuable intermediates in pharmaceutical synthesis. The development of helically chiral polymers incorporating similar structural units for palladium-catalyzed allylic substitution further highlights the versatility of this scaffold in ligand design. nih.gov

In Organocatalysis: The pyrrolidine (B122466) scaffold is a privileged structure in organocatalysis, a field that has burgeoned since the rediscovery of proline's catalytic ability. mdpi.comnih.gov Derivatives of this compound, particularly diarylprolinol silyl (B83357) ethers, are among the most powerful organocatalysts for the asymmetric functionalization of aldehydes and ketones. nih.gov These catalysts have been successfully applied to a wide range of transformations, including:

Aldol (B89426) Reactions: Promoting the direct asymmetric aldol reaction between ketones and aldehydes to furnish chiral β-hydroxy ketones with high enantioselectivity. mdpi.commdpi.com

Mannich Reactions: Catalyzing the asymmetric Mannich-type addition of ketones to imines, providing access to chiral β-amino ketones. researchgate.net

Michael Additions: Effecting the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems. mdpi.com

Diels-Alder Cycloadditions: Catalyzing asymmetric [4+2] cycloadditions. nih.gov

[3+2] Cycloadditions: An efficient one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted dihydropyrroles has been developed using a chiral diphenylprolinol trimethylsilyl (B98337) ether catalyst. rsc.org

The catalyst's efficacy often stems from its ability to form a nucleophilic enamine intermediate with a carbonyl compound, with the bulky phenyl and diarylmethyl groups creating a well-defined chiral pocket that directs the approach of the electrophile.

In Medicinal Chemistry: The this compound framework is present in molecules of pharmaceutical interest. For instance, specific stereoisomers such as (R)-((2R,5R)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol and (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol are known impurities or intermediates in the synthesis of Vibegron, a β3-adrenergic receptor agonist. clearsynth.comchemicalbook.com This underscores the importance of precise stereochemical control during synthesis to ensure the purity of active pharmaceutical ingredients.

Table 2: Applications of this compound and Its Derivatives

Application AreaSpecific UseType of Compound/DerivativeKey TransformationReference
Asymmetric CatalysisChiral Ligandβ-amino alcoholsEnantioselective addition of organozinc reagents to aldehydes researchgate.netnih.gov
OrganocatalysisOrganocatalystDiarylprolinol silyl ethersAsymmetric Aldol, Mannich, and Michael reactions mdpi.comnih.govmdpi.comresearchgate.net
OrganocatalysisOrganocatalystDiphenylprolinol trimethylsilyl etherAsymmetric [3+2] cycloaddition for dihydropyrrole synthesis rsc.org
Medicinal ChemistrySynthetic Intermediate(R)-((2R,5R)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanolSynthesis of Vibegron and related impurities clearsynth.comchemicalbook.com
Materials ScienceChiral Building BlockChiral (pyrrolidin-2-yl)methanol derivativesStereospecific synthesis of chiral oligonucleotides google.com

Outlook on the Enduring Significance of this compound in Academic Organic Synthesis

The trajectory of this compound and its derivatives, from their initial synthesis to their application in cutting-edge catalytic systems, firmly establishes their lasting importance in organic chemistry. Several factors contribute to their enduring significance.

First, the compound represents a perfect marriage of structural rigidity and functional versatility. The pyrrolidine ring provides a conformationally constrained scaffold, while the phenyl and hydroxymethyl groups offer sites for modification and stereochemical control. This inherent structural information is efficiently translated into high levels of stereoselectivity in the reactions they mediate.

Second, the development of robust and scalable synthetic routes from inexpensive chiral pool materials like proline ensures their continued accessibility to both academic and industrial researchers. google.com The ability to reliably produce various stereoisomers of this scaffold is crucial for fine-tuning catalyst performance and for structure-activity relationship studies in medicinal chemistry.

Third, the success of organocatalysts derived from this compound, such as the Jørgensen-Hayashi catalyst, has cemented the role of this framework as a "privileged" catalytic scaffold. nih.gov Research continues to expand the scope of these catalysts to new and more complex transformations, including photochemical reactions and the synthesis of intricate molecular architectures. mdpi.com The ongoing quest for more sustainable and environmentally friendly chemical processes will likely see continued use of these metal-free organocatalytic systems. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-phenylpyrrolidin-2-yl)methanol, and how do reaction conditions influence yield?

  • Methodology : The synthesis can be approached via reductive amination or nucleophilic substitution. For example, starting from 5-phenylpyrrolidin-2-one, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C yields the alcohol. Solvent polarity and temperature significantly affect stereochemical outcomes and purity. Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
  • Data Considerations : Monitor reaction progress using TLC and confirm product identity via 1H^1H-NMR (e.g., hydroxymethyl proton at δ 3.5–4.0 ppm) and LC-MS .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for absolute stereochemical determination. For rapid analysis, use chiral HPLC (e.g., Chiralpak® IA column with hexane/isopropanol mobile phase) coupled with polarimetry. Computational methods (DFT-based NMR chemical shift prediction) can validate experimental 13C^13C-NMR data .
  • Troubleshooting : If enantiomeric excess is low (<90%), optimize asymmetric catalysis conditions (e.g., chiral ligands like BINAP in transition-metal complexes) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^13C-NMR for backbone assignments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm, aromatic protons at δ 7.2–7.6 ppm).
  • IR : Hydroxyl stretch at ~3300 cm⁻¹ and C-O bond at ~1050 cm⁻¹.
  • MS : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺.
    • Data Interpretation : Compare with PubChem spectral libraries or in-house databases for validation .

Advanced Research Questions

Q. How does the puckering conformation of the pyrrolidine ring affect the compound’s reactivity and biological interactions?

  • Methodology : Analyze ring puckering using Cremer-Pople parameters derived from X-ray crystallography. Molecular dynamics simulations (AMBER or GROMACS) can model conformational flexibility. For biological relevance, dock the compound into target proteins (e.g., enzymes) using AutoDock Vina to assess binding mode variations with ring geometry .
  • Contradictions : Crystallographic data may suggest a dominant envelope conformation, while solution NMR indicates pseudorotation. Resolve via variable-temperature NMR or solid-state NMR .

Q. What strategies resolve contradictions in observed vs. predicted biological activity for this compound derivatives?

  • Methodology :

Validate assays: Re-test activity against false-positive controls (e.g., ATPase or phosphatase inhibitors).

Explore off-target effects via proteome-wide docking or thermal shift assays.

Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics.

  • Case Study : If a derivative shows unexpected antimicrobial activity, perform transcriptomic profiling (RNA-seq) on treated bacterial cells to identify dysregulated pathways .

Q. How can computational models improve the design of this compound-based enzyme inhibitors?

  • Methodology :

  • QSAR : Build 3D-QSAR models (CoMFA/CoMSIA) using IC₅₀ data from analogs.
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition).
  • Free Energy Calculations : Apply MM/GBSA or FEP+ to rank binding affinities for virtual screening hits .
    • Validation : Cross-check predictions with SPR (surface plasmon resonance) binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.